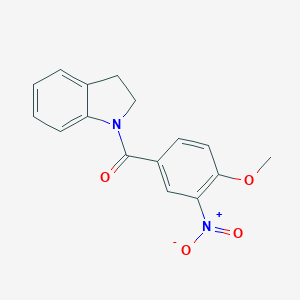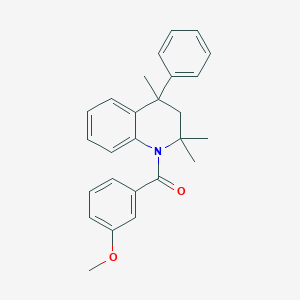![molecular formula C18H14FNO4 B447594 (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B447594.png)
(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a methoxylated phenyl group and a fluorophenyl group, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced dihydro compounds, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new therapeutic agents. Its potential to inhibit specific enzymes or receptors makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity compared to other similar compounds. Additionally, the methoxylated phenyl group contributes to its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14FNO4 |
|---|---|
Molecular Weight |
327.3g/mol |
IUPAC Name |
(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14FNO4/c1-22-15-5-3-4-12(16(15)23-2)10-14-18(21)24-17(20-14)11-6-8-13(19)9-7-11/h3-10H,1-2H3/b14-10- |
InChI Key |
QPHBWJIVQXJWBM-UVTDQMKNSA-N |
SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B447511.png)
![2-(3,5-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447513.png)
![DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447515.png)
![DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447516.png)
![2-(3-chloro-4-methylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447519.png)

![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447522.png)
![2-{4-nitrophenyl}-5-methyl-4-[N-(3-pyridinylmethyl)ethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447524.png)
![(4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B447526.png)

![5,7-dimethyl-2-(3-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447528.png)
![8-ethoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447529.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447530.png)
![10-(4-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B447534.png)
